3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
3-[[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c24-17-6-2-3-7-19(17)29-21(25-26-23(29)31)13-15-9-11-28(12-10-15)22(30)14-18-16-5-1-4-8-20(16)32-27-18/h1-8,15H,9-14H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCXDIHOVCWLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.427 g/mol. The structure features a triazole ring, a piperidine moiety, and a benzo[d]isoxazole group, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzo[d]isoxazole moiety is known to bind to enzyme active sites, potentially inhibiting their function. This interaction can disrupt metabolic pathways critical for cell survival.
- Receptor Modulation : The triazole component can engage with specific receptors, modulating their activity and influencing downstream signaling pathways. This mechanism is particularly relevant in the context of neuropharmacology and cancer therapeutics.
Antimicrobial Activity
Research has indicated that derivatives containing the benzo[d]isoxazole structure exhibit significant antimicrobial properties against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and fungal proliferation effectively .
Anticancer Properties
Compounds with similar structural features have been evaluated for anticancer activity. For instance, derivatives containing piperidine rings have shown promise in inhibiting tumor cell proliferation through apoptotic pathways .
Neuropharmacological Effects
The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurological disorders. For example, studies on related piperidine derivatives have demonstrated efficacy as antidepressants and antipsychotics .
Case Studies
- Antimicrobial Evaluation : A series of experiments evaluated the antimicrobial efficacy of isoxazole derivatives against standard strains of bacteria and fungi. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics .
- Anticancer Screening : In vitro assays demonstrated that compounds structurally similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazolin-4(3H)-one | Quinazolinone core | Antimicrobial, anticancer |
| 3-(1-(2-(benzo[d]thiazol-3-yl)acetyl)piperidin-4-yl)quinazolin-4(3H)-one | Thiazole moiety | Anticancer |
| 3-(1-(2-(benzo[d]oxazol-3-yl)acetyl)piperidin-4-yl)quinazolin-4(3H)-one | Oxazole moiety | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Calculated based on standard atomic weights.
Key Structural and Functional Insights:
Heterocyclic Moieties :
- The benzoisoxazole in the target compound (vs. tetrazole in or thiazole in ) provides distinct electronic profiles. Benzoisoxazole’s fused ring system enhances rigidity and planar stacking, whereas tetrazole’s acidity (pKa ~4.9) may influence solubility .
- The triazolone core is conserved across analogs, but substituents like 4-methoxybenzyl in or trifluoromethyl in modulate steric bulk and polarity.
Substituent Effects: Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound offers a balance of electronegativity and lipophilicity. In contrast, the chlorophenyl group in increases electronegativity but may elevate toxicity risks. Acetyl vs.
Synthesis and Crystallography :
- High-yield synthesis routes for analogs (e.g., 85–90% yields in ) suggest feasible scalability for the target compound. Crystallographic data (e.g., triclinic symmetry in ) highlight the role of solvent (e.g., DMF) in achieving planar molecular conformations.
Pharmacological Implications :
- While biological data for the target compound are unavailable, structural analogs like the P2Y14 receptor antagonists in demonstrate the importance of triazolyl-biphenyl motifs in receptor binding. The benzoisoxazole in the target may similarly engage aromatic residues in enzyme active sites.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including condensation of a benzo[d]isoxazole acetyl derivative with a piperidin-4-ylmethyl intermediate, followed by triazolone ring formation. Key steps include:
- Step 1 : Preparation of the benzo[d]isoxazole acetyl moiety via nucleophilic substitution or Friedel-Crafts acylation.
- Step 2 : Functionalization of the piperidine ring with a methyl group using reductive amination or alkylation.
- Step 3 : Cyclization to form the 1,2,4-triazol-5(4H)-one core under basic conditions. Characterization : Intermediates are validated via -/-NMR, IR spectroscopy, and elemental analysis. Final product purity is confirmed by HPLC (≥98%) .
Q. Which crystallographic techniques are suitable for determining the compound’s solid-state structure?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is the gold standard. Key steps:
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
- Monitor degradation via HPLC and mass spectrometry. For hygroscopic compounds, use desiccants or inert atmosphere storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Employ Design of Experiments (DoE) methodologies:
- Screen variables (temperature, solvent, catalyst loading) using a fractional factorial design.
- Apply response surface modeling to identify optimal conditions. For example, achieved a 40% yield increase in flow chemistry by optimizing residence time and temperature .
- Use inline analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring .
Q. What strategies resolve contradictions in biological activity data across assays?
- Controlled Replication : Repeat assays in triplicate under standardized conditions (e.g., fixed cell lines, serum-free media).
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity.
- Molecular Docking : Compare binding poses in silico (e.g., AutoDock Vina) to identify steric/electronic mismatches. used docking to explain variations in enzyme inhibition due to fluorophenyl group orientation .
Q. How can researchers determine the compound’s acidity constants (pKa) in non-aqueous solvents?
Perform potentiometric titrations with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF:
- Calibrate the pH meter with standard buffers.
- Titrate 0.05 M compound solutions, recording mV changes.
- Calculate pKa from half-neutralization potentials (HNP) using the Henderson-Hasselbalch equation. reported pKa values for triazole derivatives ranging from 8.2–9.5 in DMF .
Q. What computational methods predict the compound’s metabolic pathways?
Use in silico tools like MetaSite or GLORYx:
- Input the SMILES structure to identify vulnerable sites (e.g., piperidine N-methyl or triazolone ring).
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).
- Cross-reference with databases like PubChem to flag known reactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
